molecular formula C13H16O3 B8066415 (R)-methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

(R)-methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Cat. No. B8066415
M. Wt: 220.26 g/mol
InChI Key: PXBFBXFVUPMAJK-GFCCVEGCSA-N
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Patent
US08030354B2

Procedure details

(R)-methyl 3-(2,2-dimethylcyclopentyl)-4-hydroxybenzoate (66.6AA) or (S)-methyl 3-(2,2-dimethylcyclopentyl)-4-hydroxybenzoate (66.6AB). A mixture of Rh(COD)2BF4 (Stern Chemical, 35138-22-8, 137.2 mg, 0.338 mmol) and (R)-1-[(S)-2-(R)-(ditertbutylphosphino)ferrocenyl]ethyl-bis-(3,5-bistrifluoromethylphenyl)phosphine (Solvias, SL-J210-1, 302 mg, 0.3718 mmol) was stirred in THF (300 mL) under N2 for 60 minutes and a dark red solution formed. To the resulting solution was added methyl 3-(5,5-dimethylcyclopent-1-enyl)-4-hydroxybenzoate 66.6H (41.64 g, 168.98 mmol) and TEA (10 mol %, 2.35 mL, 16.9 mmol). The resulting solution was filled with H2 (200 psi) three times and stirred at room temperature/200 psi for 2 hours. The reaction mixture was then passed through a short plug of silica gel, eluting with 1:1 hexane/EtOAc, followed by concentration afforded the desired product as a white solid (98.9A % conversion, 99% yield (41.6 g), 99% ee).
Name
(R)-methyl 3-(2,2-dimethylcyclopentyl)-4-hydroxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(S)-methyl 3-(2,2-dimethylcyclopentyl)-4-hydroxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Rh(COD)2BF4
Quantity
137.2 mg
Type
reactant
Reaction Step Three
[Compound]
Name
(R)-1-[(S)-2-(R)-(ditertbutylphosphino)ferrocenyl]ethyl-bis-(3,5-bistrifluoromethylphenyl)phosphine
Quantity
302 mg
Type
reactant
Reaction Step Three
Quantity
41.64 g
Type
reactant
Reaction Step Four
[Compound]
Name
TEA
Quantity
2.35 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Five
Yield
99%

Identifiers

REACTION_CXSMILES
CC1(C)CCC[C@H]1[C:7]1[CH:8]=[C:9](C=[CH:15][C:16]=1O)[C:10]([O:12][CH3:13])=[O:11].[CH3:19][C:20]1(C)CCC[C@@H]1C1C=C(C=CC=1O)C(OC)=O.CC1(C)C(C2C=C(C=CC=2O)C(OC)=O)=CCC1.[CH2:55]1[CH2:59][O:58][CH2:57][CH2:56]1>>[CH:7]1([CH:8]([C:55]2[CH:59]=[CH:20][CH:19]=[C:57]([OH:58])[CH:56]=2)[CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH2:16][CH2:15]1

Inputs

Step One
Name
(R)-methyl 3-(2,2-dimethylcyclopentyl)-4-hydroxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](CCC1)C=1C=C(C(=O)OC)C=CC1O)C
Step Two
Name
(S)-methyl 3-(2,2-dimethylcyclopentyl)-4-hydroxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@H](CCC1)C=1C=C(C(=O)OC)C=CC1O)C
Step Three
Name
Rh(COD)2BF4
Quantity
137.2 mg
Type
reactant
Smiles
Name
(R)-1-[(S)-2-(R)-(ditertbutylphosphino)ferrocenyl]ethyl-bis-(3,5-bistrifluoromethylphenyl)phosphine
Quantity
302 mg
Type
reactant
Smiles
Step Four
Name
Quantity
41.64 g
Type
reactant
Smiles
CC1(CCC=C1C=1C=C(C(=O)OC)C=CC1O)C
Name
TEA
Quantity
2.35 mL
Type
reactant
Smiles
Step Five
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature/200 psi for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a dark red solution formed
ADDITION
Type
ADDITION
Details
The resulting solution was filled with H2 (200 psi) three times
WASH
Type
WASH
Details
eluting with 1:1 hexane/EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C(CC(=O)OC)C1=CC(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 41.6 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08030354B2

Procedure details

(R)-methyl 3-(2,2-dimethylcyclopentyl)-4-hydroxybenzoate (66.6AA) or (S)-methyl 3-(2,2-dimethylcyclopentyl)-4-hydroxybenzoate (66.6AB). A mixture of Rh(COD)2BF4 (Stern Chemical, 35138-22-8, 137.2 mg, 0.338 mmol) and (R)-1-[(S)-2-(R)-(ditertbutylphosphino)ferrocenyl]ethyl-bis-(3,5-bistrifluoromethylphenyl)phosphine (Solvias, SL-J210-1, 302 mg, 0.3718 mmol) was stirred in THF (300 mL) under N2 for 60 minutes and a dark red solution formed. To the resulting solution was added methyl 3-(5,5-dimethylcyclopent-1-enyl)-4-hydroxybenzoate 66.6H (41.64 g, 168.98 mmol) and TEA (10 mol %, 2.35 mL, 16.9 mmol). The resulting solution was filled with H2 (200 psi) three times and stirred at room temperature/200 psi for 2 hours. The reaction mixture was then passed through a short plug of silica gel, eluting with 1:1 hexane/EtOAc, followed by concentration afforded the desired product as a white solid (98.9A % conversion, 99% yield (41.6 g), 99% ee).
Name
(R)-methyl 3-(2,2-dimethylcyclopentyl)-4-hydroxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(S)-methyl 3-(2,2-dimethylcyclopentyl)-4-hydroxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Rh(COD)2BF4
Quantity
137.2 mg
Type
reactant
Reaction Step Three
[Compound]
Name
(R)-1-[(S)-2-(R)-(ditertbutylphosphino)ferrocenyl]ethyl-bis-(3,5-bistrifluoromethylphenyl)phosphine
Quantity
302 mg
Type
reactant
Reaction Step Three
Quantity
41.64 g
Type
reactant
Reaction Step Four
[Compound]
Name
TEA
Quantity
2.35 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Five
Yield
99%

Identifiers

REACTION_CXSMILES
CC1(C)CCC[C@H]1[C:7]1[CH:8]=[C:9](C=[CH:15][C:16]=1O)[C:10]([O:12][CH3:13])=[O:11].[CH3:19][C:20]1(C)CCC[C@@H]1C1C=C(C=CC=1O)C(OC)=O.CC1(C)C(C2C=C(C=CC=2O)C(OC)=O)=CCC1.[CH2:55]1[CH2:59][O:58][CH2:57][CH2:56]1>>[CH:7]1([CH:8]([C:55]2[CH:59]=[CH:20][CH:19]=[C:57]([OH:58])[CH:56]=2)[CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH2:16][CH2:15]1

Inputs

Step One
Name
(R)-methyl 3-(2,2-dimethylcyclopentyl)-4-hydroxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](CCC1)C=1C=C(C(=O)OC)C=CC1O)C
Step Two
Name
(S)-methyl 3-(2,2-dimethylcyclopentyl)-4-hydroxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@H](CCC1)C=1C=C(C(=O)OC)C=CC1O)C
Step Three
Name
Rh(COD)2BF4
Quantity
137.2 mg
Type
reactant
Smiles
Name
(R)-1-[(S)-2-(R)-(ditertbutylphosphino)ferrocenyl]ethyl-bis-(3,5-bistrifluoromethylphenyl)phosphine
Quantity
302 mg
Type
reactant
Smiles
Step Four
Name
Quantity
41.64 g
Type
reactant
Smiles
CC1(CCC=C1C=1C=C(C(=O)OC)C=CC1O)C
Name
TEA
Quantity
2.35 mL
Type
reactant
Smiles
Step Five
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature/200 psi for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a dark red solution formed
ADDITION
Type
ADDITION
Details
The resulting solution was filled with H2 (200 psi) three times
WASH
Type
WASH
Details
eluting with 1:1 hexane/EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C(CC(=O)OC)C1=CC(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 41.6 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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